4-(2,3-Epoxypropoxy-d5)carbazole

LC-MS/MS Deuterium Isotope Effect Matrix Effect

Accurate LC-MS/MS quantitation of Carvedilol EP Impurity D at regulatory ppm-levels fails when unlabeled or structurally divergent internal standards introduce matrix suppression and co-elution. 4-(2,3-Epoxypropoxy-d5)carbazole-the stable isotope-labeled analogue-delivers a +5 Da mass shift with identical extraction recovery, retention, and ionization efficiency to the target analyte. • Enables ICH Q3A/M7-compliant methods; validated linearity 0.1-10 ppm • Intra-/inter-day precision <5% CV; accuracy 90-110% recovery • Eliminates differential matrix effects observed with alternative deuterated IS Supplied with Certificate of Analysis. Ready for global dispatch.

Molecular Formula C₁₅H₈D₅NO₂
Molecular Weight 244.3
Cat. No. B1161848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Epoxypropoxy-d5)carbazole
Synonyms4-Oxiranylmethoxy-d5-9H-carbazole;  4-(Oxiranylmethoxy-d5)-9H-carbazole
Molecular FormulaC₁₅H₈D₅NO₂
Molecular Weight244.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Epoxypropoxy-d5)carbazole: Deuterated Internal Standard


4-(2,3-Epoxypropoxy-d5)carbazole is a stable isotope-labeled (SIL) analogue of 4-(2,3-epoxypropoxy)carbazole (unlabeled CAS 51997-51-4), featuring five deuterium atoms substituted on the epoxypropoxy side chain [1]. The unlabeled compound, also designated as Carvedilol Related Compound D (USP) and Carvedilol EP Impurity D, serves as a key intermediate in the synthesis of the non-selective β/α1-adrenergic blocker carvedilol and as a pharmacopeial reference standard for impurity testing . The deuterated analogue (d5) is specifically manufactured for use as an internal standard in quantitative LC-MS/MS and GC-MS assays, leveraging the mass shift of +5 Da to enable precise quantitation of the unlabeled epoxy intermediate in carvedilol drug substance purity assessments and process control .

Intended Use Internal standard for LC-MS/MS quantification of carvedilol EP Impurity D
Isotope Label Deuterated (+5 Da) to minimize isotopic overlap with native analyte
Application Context Pharmaceutical impurity profiling, genotoxic impurity control, and process monitoring research

4-(2,3-Epoxypropoxy-d5)carbazole Substitution Risks


Substitution of 4-(2,3-epoxypropoxy-d5)carbazole with its unlabeled analogue (4-(2,3-epoxypropoxy)carbazole) or with other deuterated carvedilol internal standards (e.g., carvedilol-d5, 4′-hydroxyphenyl carvedilol-d5) introduces systematic quantification errors that compromise regulatory compliance. The unlabeled compound co-elutes with the target analyte in LC-MS/MS assays, precluding its use as an internal standard altogether . Alternative deuterated carvedilol compounds possess different chemical structures, extraction recoveries, and ionization efficiencies relative to the epoxy intermediate analyte, violating the fundamental requirement that a SIL internal standard exhibit near-identical physicochemical behavior to the target analyte [1][2]. Furthermore, documented cases of deuterium isotope effects causing differential matrix suppression between carvedilol analytes and their deuterated internal standards in human plasma underscore that even structurally matched SIL pairs can exhibit problematic chromatographic resolution when deuterium placement is suboptimal [3]. These analytical liabilities translate directly into failed method validation, inaccurate impurity quantification, and potential regulatory rejection of drug substance batches.

!
Unlabeled analogue co-elutes
The unlabeled parent compound co-elutes with the analyte, preventing its use as an internal standard in LC-MS/MS.
!
Structural mismatch with other ISTDs
Carvedilol-d5 or 4′-hydroxyphenyl carvedilol-d5 differ in structure and extraction/ionization behavior from the epoxy intermediate.
!
Deuterium isotope effect variability
Partial chromatographic resolution due to deuterium placement may shift analyte/IS ratios under different matrix conditions.

4-(2,3-Epoxypropoxy-d5)carbazole Comparative Performance


Deuterium Isotope Effect and Chromatographic Resolution

The substitution of five deuterium atoms on the epoxypropoxy side chain of 4-(2,3-epoxypropoxy-d5)carbazole introduces a measurable deuterium isotope effect that can cause partial chromatographic resolution from the unlabeled analyte. In a controlled study of carvedilol enantiomers using a deuterated carvedilol internal standard (structurally analogous to this compound class), the deuterium isotope effect resulted in a retention time shift sufficient to alter the analyte-to-internal standard peak area ratio when co-eluting matrix components differentially suppressed ionization [1]. This phenomenon, while potentially problematic if uncharacterized, provides the basis for verifying that the deuterated epoxy intermediate is chromatographically distinguishable from the unlabeled analyte—a prerequisite for accurate quantitation. Failure to account for this isotope effect has been shown to produce significant matrix-dependent quantification bias in human plasma lots [1].

Deuterium isotope effect
Class-level
Partial chromatographic resolution; matrix-dependent IS ratio variation reported
Supports method-specific verification of isotope effect under user conditions
Class-level evidence; individual lot behavior must be confirmed
LC-MS/MS Deuterium Isotope Effect Matrix Effect Bioanalytical Method Validation

Mass Differentiation for MS Detection

4-(2,3-Epoxypropoxy-d5)carbazole exhibits a molecular mass of 244.30 g/mol (C15H8D5NO2), which is +5.03 Da greater than the unlabeled compound (239.27 g/mol, C15H13NO2) [1][2]. This mass shift enables clear mass spectrometric differentiation between the analyte and internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, with minimal isotopic overlap . In contrast, alternative isotopologues with fewer deuterium atoms (e.g., carvedilol-d3) provide a mass shift of only +3 Da, increasing the risk of isotopic cross-talk and reduced quantitative accuracy at low analyte concentrations .

Mass shift for MS detection
Head-to-head
+5 Da vs. unlabeled (0 Da) and carvedilol-d3 (+3 Da)
Enables unambiguous MS discrimination with low isotopic cross-talk risk
Direct comparison from supplier and CAS data
Mass Spectrometry Isotopic Purity Internal Standard Quantitative Analysis

Regulatory Identity as EP Impurity D

The unlabeled parent compound, 4-(2,3-epoxypropoxy)carbazole, is officially designated as Carvedilol Related Compound D in the United States Pharmacopeia (USP) and as Carvedilol EP Impurity D in the European Pharmacopoeia . This compound is a key intermediate in carvedilol synthesis and a potential carryover impurity in the final drug substance, requiring rigorous quantification per ICH Q3A guidelines [1]. The deuterated analogue 4-(2,3-epoxypropoxy-d5)carbazole enables accurate quantitation of this specific impurity using isotope dilution mass spectrometry (IDMS), whereas alternative deuterated internal standards such as carvedilol-d5 or 4′-hydroxyphenyl carvedilol-d5 are structurally mismatched and cannot correct for extraction or ionization variations specific to the epoxy intermediate [2].

Regulatory identity
Class-level
Structural match to Carvedilol EP Impurity D; mismatched ISTDs fail identity requirement
Required for impurity-specific method validation and documentation
Class-level inference from pharmacopeial monographs
Pharmaceutical Impurity USP Monograph EP Impurity D Regulatory Compliance

Genotoxic Impurity Quantification

4-Oxiranylmethoxy-9H-carbazole (synonymous with 4-(2,3-epoxypropoxy)carbazole) has been identified as a potential genotoxic impurity in carvedilol drug substances, necessitating quantification at trace levels in compliance with ICH M7 guidelines [1]. A validated LC-MS method for this genotoxic impurity achieved a limit of detection (LOD) and limit of quantification (LOQ) suitable for ppm-level control, with quantitative recovery demonstrated [1]. The use of the deuterated d5 analogue as an internal standard is essential to correct for matrix effects and ionization variability that become magnified at these low concentrations—errors that cannot be adequately compensated by non-isotopic internal standards or structurally dissimilar deuterated compounds [2].

Genotoxic impurity quantification
Class-level
SIL internal standard corrects matrix suppression at ppm levels; non-SIL methods show variable recovery
Critical for trace-level accuracy in genotoxic impurity methods
Class-level evidence; method validation data should be reviewed
Genotoxic Impurity LC-MS Trace Analysis ICH M7

4-(2,3-Epoxypropoxy-d5)carbazole Applications


Pharmaceutical Impurity Profiling and Batch Release Testing

Quality control laboratories in pharmaceutical manufacturing use 4-(2,3-epoxypropoxy-d5)carbazole as the internal standard in validated LC-MS/MS methods for quantifying Carvedilol EP Impurity D in carvedilol drug substance and finished dosage forms. This application directly supports compliance with ICH Q3A(R2) and ICH M7 guidelines, as the deuterated internal standard corrects for sample-to-sample matrix variability and ensures accurate quantitation at the ppm-level required for genotoxic impurity control [1][2]. Method validation parameters typically include linearity over 0.1–10 ppm, intra- and inter-day precision <5% CV, and accuracy within 90–110% recovery, all of which depend critically on the isotopic purity and structural match provided by the d5 compound [2].

Carvedilol Pharmacokinetics and Metabolism Studies

Preclinical and clinical pharmacology studies investigating the metabolic fate of carvedilol require accurate quantitation of the 4-(2,3-epoxypropoxy)carbazole intermediate, which may appear as a circulating metabolite or as a degradation product in biological matrices. The d5-labeled analogue enables precise determination of the unlabeled compound in plasma, urine, or tissue homogenates using LC-MS/MS, with deuterated internal standards now a standard requirement for FDA and EMA bioanalytical method validation [3]. In a validated UPLC-MS/MS assay for carvedilol and its metabolites, correlation coefficients exceeded 0.998 and intra-/inter-day accuracy fell within 15% CV when deuterated internal standards were employed [4].

Process Analytical Technology and In-Process Control

During the industrial synthesis of carvedilol, the epoxy intermediate 4-(2,3-epoxypropoxy)carbazole is a critical in-process control point, and its conversion to the final API must be monitored to ensure complete reaction and minimize bis-impurity formation, which can occur at levels of 10–15% in non-optimized processes [5]. The deuterated d5 compound serves as the internal standard for at-line or off-line LC-MS monitoring of residual intermediate in reaction aliquots, providing the quantitative precision necessary to establish reaction endpoints and validate process robustness for regulatory filings [2].

Application
Selection Property
Validation Focus
Carvedilol impurity profiling method development
Structural match to EP Impurity D
Accuracy and precision for genotoxic impurity quantification
Carvedilol metabolism research
Deuterated internal standard for biological matrices
Matrix effect correction and LLOQ verification
Synthesis process monitoring
Rapid quantification of residual epoxy intermediate
Reaction endpoint determination and process robustness review

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